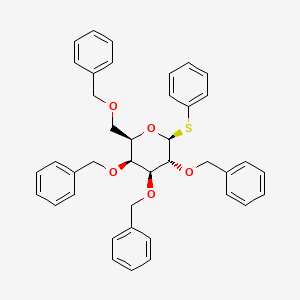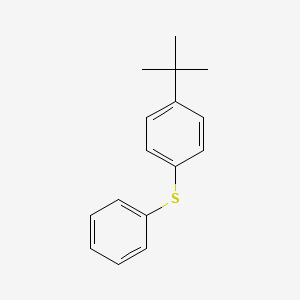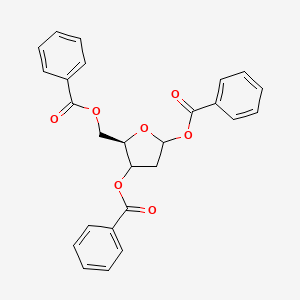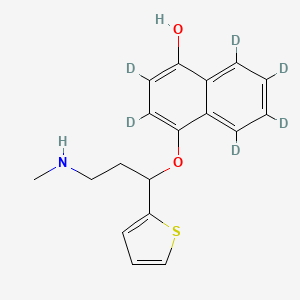
Trihexyltetradecylphosphoniumtris(pentafluorethyl)trifluorophosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this ionic liquid involves the combination of trihexyltetradecylphosphonium with the tris(pentafluoroethyl)trifluorophosphate anion. This process results in an ionic liquid that exhibits exceptional hydrophobicity and stability, surpassing that of other ionic liquids with different anionic components. The selectivity and sensitivity of extraction methods can be significantly enhanced by varying the cationic component of the ionic liquid, demonstrating its versatility in analytical applications (Yao, Pitner, & Anderson, 2009).
Molecular Structure Analysis
The molecular structure of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate contributes to its unique chemical and physical properties. The phosphonium cation provides a large, hydrophobic structure that interacts favorably with non-polar molecules, while the tris(pentafluoroethyl)trifluorophosphate anion enhances the ionic liquid's hydrophobicity and thermal stability.
Chemical Reactions and Properties
This ionic liquid is effective in facilitating various chemical reactions, including the palladium-catalyzed carbonylation of iodoarenes and thiols to form thioesters. Its capability to recycle in reaction media without loss of activity underscores its potential for sustainable chemical processes (Cao, McNamee, & Alper, 2008).
Physical Properties Analysis
Studies on the physical properties of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate, such as density, viscosity, and surface tension, highlight its potential for various applications. These properties are significantly influenced by the ionic liquid's molecular structure, which is tailored for high performance in tasks requiring hydrophobicity and stability under different conditions (Ferreira et al., 2012).
Wissenschaftliche Forschungsanwendungen
Katalysator in der organischen Synthese
Difluorotris(pentafluorethyl)phosphoran, eine verwandte Verbindung, ist bekanntlich ein aktiver Katalysator für verschiedene organische Synthesen {svg_1}. Es ist plausibel, dass Trihexyltetradecylphosphoniumtris(pentafluorethyl)trifluorophosphat ähnliche Anwendungen haben könnte.
Quelle für verschiedene Salze
Die verwandte Verbindung, Tris(pentafluorethyl)trifluorophosphorsäure H [(C 2 F 5) 3 PF 3] (HFAP), ist eine Quelle für verschiedene Salze, die in ionischen Flüssigkeiten, Elektrolyten, Schmiermitteln und Membranmodifikatoren verwendet werden {svg_2}.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate involves the reaction of Trihexyltetradecylphosphonium bromide with silver trifluoromethanesulfonate followed by the addition of pentafluoroethyl trifluoromethanesulfonate. The final product is purified using column chromatography.", "Starting Materials": ["Trihexyltetradecylphosphonium bromide", "Silver trifluoromethanesulfonate", "Pentafluoroethyl trifluoromethanesulfonate"], "Reaction": ["Step 1: Add Trihexyltetradecylphosphonium bromide to a reaction flask", "Step 2: Add a catalytic amount of silver trifluoromethanesulfonate to the reaction flask", "Step 3: Heat the reaction mixture to 80-100°C and stir for several hours", "Step 4: Allow the reaction mixture to cool to room temperature", "Step 5: Add pentafluoroethyl trifluoromethanesulfonate to the reaction mixture", "Step 6: Heat the reaction mixture to 80-100°C and stir for several hours", "Step 7: Allow the reaction mixture to cool to room temperature", "Step 8: Purify the final product using column chromatography"] } | |
CAS-Nummer |
639092-18-5 |
Molekularformel |
C₃₈H₆₈F₁₈P₂ |
Molekulargewicht |
928.87 |
Synonyme |
Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |
Herkunft des Produkts |
United States |
Q & A
Q1: What makes Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate suitable for electrochemical studies?
A1: Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate ([P14,6,6,6][FAP]) possesses several characteristics that make it a suitable solvent for electrochemical studies [, ]:
Q2: How is Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate used to investigate electron transfer processes?
A2: Researchers have utilized [P14,6,6,6][FAP] as a solvent to study electron transfer kinetics using electrochemical techniques like cyclic voltammetry [, ]. By dissolving electroactive species, such as nitro compounds, in [P14,6,6,6][FAP], researchers can investigate the transfer of electrons during reduction reactions. These studies provide valuable insights into:
- Theoretical Modeling: Experimental data obtained using [P14,6,6,6][FAP] can be compared with theoretical models like Butler-Volmer and Marcus-Hush theories to refine our understanding of electron transfer phenomena [, ].
Q3: What insights were gained by studying the reduction of nitro compounds in Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate?
A3: Investigating the reduction of nitro compounds (2-nitrotoluene, nitrocyclopentane, and 1-nitrobutane) in [P14,6,6,6][FAP] revealed important information about the influence of molecular structure on electron transfer processes [, ]:
- Asymmetric Marcus-Hush Theory: Researchers successfully applied the Asymmetric Marcus-Hush theory to model the voltammetric data obtained in [P14,6,6,6][FAP], providing insights into the differences in force constants between reactants and products during electron transfer [].
- Solvent-Dependent Behavior: Comparing the reduction of 2-nitrotoluene in [P14,6,6,6][FAP] and another ionic liquid, 1-ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([Emim][NTf2]), highlighted how solvent properties can influence the measured electron transfer parameters [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)


